Folic acid nhs ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Folic Acid NHS Ester is a derivative of Folic Acid, a vitamin needed to synthesize DNA, conduct DNA repair and methylate DNA. It also acts as a cofactor in biological reactions involving folate . Folic acid is the synthetic version of the vitamin folate, also known as vitamin B9. Folate helps the body make healthy red blood cells .

Synthesis Analysis

Folic acid NHS ester is a chemical compound that is used as a linker in the synthesis of folate derivatives. It can be used to attach folic acid to liposomes and other drug delivery systems . The synthesis of Folic Acid NHS Ester involves the use of N-hydroxysuccinimide (NHS) esters, which are widely used to label proteins non-selectively on free amino groups .

Molecular Structure Analysis

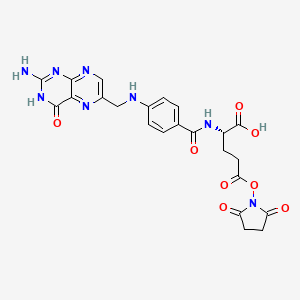

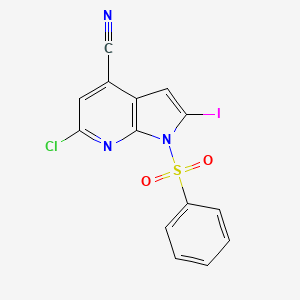

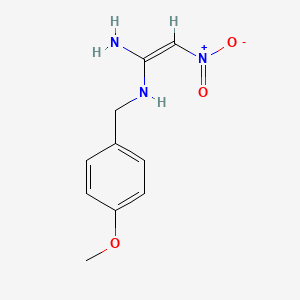

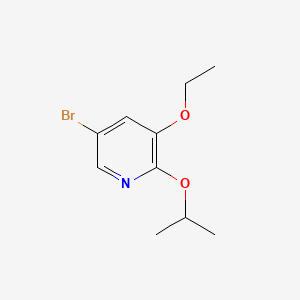

The molecular formula of Folic Acid NHS Ester is C23H22N8O8 . The molecular weight is 538.5 g/mol . The structure of Folic Acid NHS Ester includes a pteridine ring system, which is part of the larger group of pteridines .

Chemical Reactions Analysis

Folic Acid NHS Ester is used in chemical reactions to attach folic acid to proteins, antibodies, peptides, or particle surfaces . The NHS ester can react with amine-containing moieties in alkaline conditions quickly and efficiently .

Physical And Chemical Properties Analysis

The physical and chemical properties of Folic Acid NHS Ester include a molecular weight of 538.5 g/mol . The compound is a derivative of Folic Acid and has a complex structure that includes a pteridine ring system .

科学的研究の応用

Drug Delivery Systems

Folic acid NHS ester can be used to attach folic acid to liposomes and other drug delivery systems . This is particularly useful in targeted drug delivery, where the drug is designed to be active in the target area of the body.

Synthesis of Folate Derivatives

Folic acid NHS ester is used in the synthesis of folate derivatives . These derivatives can have various applications in medicinal chemistry and pharmaceutical research.

Nutraceutical Delivery

Folic acid NHS ester has potential applications as delivery vehicles for nutraceuticals targeting folate receptors . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods.

Fortification of Food Products

Folic acid is known to prevent neural tube defects (NTDs) in newborns. Therefore, it is often added to flour and rice to ensure that women of child-bearing potential achieve the necessary intake of the vitamin .

Research in Preventive Medicine

Folic acid NHS ester can be used in research related to preventive medicine. For instance, it is used in studies investigating the prevention of spina bifida and other neural tube defects (NTDs) through the fortification of food products with folic acid .

作用機序

Target of Action

Folic acid NHS ester primarily targets the folate receptor (FR) . The folate receptor is often overexpressed by cells of epithelial tumors, including tumors of the ovary, cervix, endometrium, lungs, kidneys, etc . In healthy tissues, FR can be found in small numbers by the epithelial cells, mainly in the kidneys .

Mode of Action

Folic acid NHS ester interacts with its targets by attaching folic acid to liposomes and other drug delivery systems . This type of attachment has been shown to increase the uptake of folate derivatives by cells . Folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Biochemical Pathways

Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer . Folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF) . This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies .

Pharmacokinetics

The pharmacokinetics of folic acid NHS ester is still a challenge . Research has shown that the introduction of a histidine/glutamic acid tag into the structure of folate radioconjugates can significantly reduce the accumulation of these compounds in non-target tissues and important organs .

Result of Action

The result of the action of folic acid NHS ester is the increased uptake of folate derivatives by cells . It has also been shown to inhibit phosphatase activity and increase intracellular catalase levels .

Action Environment

The action environment of folic acid NHS ester is influenced by various factors. For example, the accumulation in the kidneys is reduced 2–4 times, leaving the accumulation in tumor at least at the same level, and even increasing it . This suggests that the action, efficacy, and stability of folic acid NHS ester can be influenced by the environment in which it is used.

将来の方向性

特性

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNXMQTFMHNHC-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Folic acid nhs ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)